molecular formula C10H10F3NO2 B12836127 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

Cat. No.: B12836127
M. Wt: 233.19 g/mol
InChI Key: PBYXQXWYTSUWNM-UHFFFAOYSA-N
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Description

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group at the 5-position of the pyridine ring and an ethyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Pyridineacetic acid, 5-(trifluoromethyl)- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-Pyridineacetic acid, 5-(trifluoromethyl)- is coupled with an ethyl ester group in the presence of a palladium catalyst . This method offers the advantage of mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Pyridineacetic acid, 5-(trifluoromethyl)-

    Reduction: 3-Pyridineacetic alcohol, 5-(trifluoromethyl)-

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridineacetic acid, 5-methyl-, ethyl ester
  • 3-Pyridineacetic acid, 5-chloro-, ethyl ester
  • 3-Pyridineacetic acid, 5-bromo-, ethyl ester

Uniqueness

Compared to its analogs, 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)4-7-3-8(6-14-5-7)10(11,12)13/h3,5-6H,2,4H2,1H3

InChI Key

PBYXQXWYTSUWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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